molecular formula C21H20N2O4 B1241742 (11aS)-1,11a-Dihydro-7,8-dimethoxy-2-(4-methoxyphenyl)-5H-pyrrolo(2,1-C)(1,4)benzodiazepin-5-one CAS No. 260544-29-4

(11aS)-1,11a-Dihydro-7,8-dimethoxy-2-(4-methoxyphenyl)-5H-pyrrolo(2,1-C)(1,4)benzodiazepin-5-one

Cat. No.: B1241742
CAS No.: 260544-29-4
M. Wt: 364.4 g/mol
InChI Key: ALARUQBUFAFMSJ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11aS)-1,11a-Dihydro-7,8-dimethoxy-2-(4-methoxyphenyl)-5H-pyrrolo(2,1-C)(1,4)benzodiazepin-5-one, also known as this compound, is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

260544-29-4

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

(6aS)-2,3-dimethoxy-8-(4-methoxyphenyl)-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C21H20N2O4/c1-25-16-6-4-13(5-7-16)14-8-15-11-22-18-10-20(27-3)19(26-2)9-17(18)21(24)23(15)12-14/h4-7,9-12,15H,8H2,1-3H3/t15-/m0/s1

InChI Key

ALARUQBUFAFMSJ-HNNXBMFYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OC

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OC

Synonyms

DRH-417
NSC 709119

Origin of Product

United States

Synthesis routes and methods

Procedure details

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COc1ccc(C2=CN3C(=O)c4cc(OC)c(OC)cc4N(COCC[Si](C)(C)C)C(=O)C3C2)cc1
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COc1ccc(C2=CN3C(=O)c4cc(OC)c(OC)cc4N=CC3C2)cc1

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